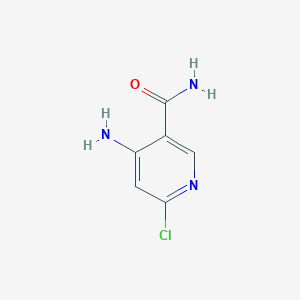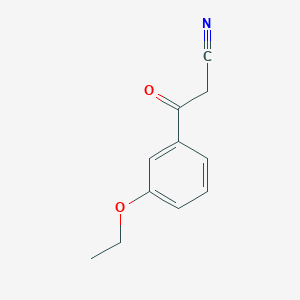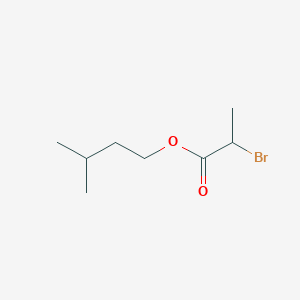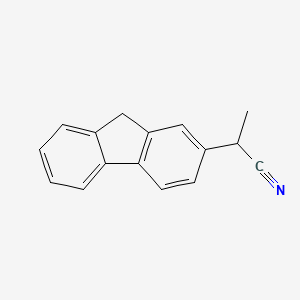
2-(9H-fluoren-2-yl)propanenitrile
Übersicht
Beschreibung
Alpha-Methyl-9H-fluorene-2-acetonitrile is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a methyl group at the alpha position and a nitrile group at the 2-position of the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)propanenitrile typically involves the reaction of 9H-fluorene with appropriate reagents to introduce the methyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Methyl-9H-fluorene-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-9H-fluorene-2-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 2-(9H-fluoren-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. Additionally, the fluorene core can engage in π-π stacking interactions, contributing to its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluorene: Lacks the methyl and nitrile groups, making it less reactive in certain chemical reactions.
9-Methyl-9H-fluorene: Contains a methyl group but lacks the nitrile group, affecting its chemical properties and reactivity.
2-Acetyl-9H-fluorene: Contains an acetyl group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
Alpha-Methyl-9H-fluorene-2-acetonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Eigenschaften
Molekularformel |
C16H13N |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-(9H-fluoren-2-yl)propanenitrile |
InChI |
InChI=1S/C16H13N/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9H2,1H3 |
InChI-Schlüssel |
GCANDCNCYUOHQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

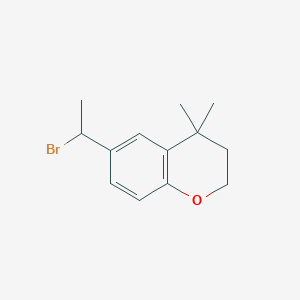
![[1-(2-Chlorophenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8571795.png)
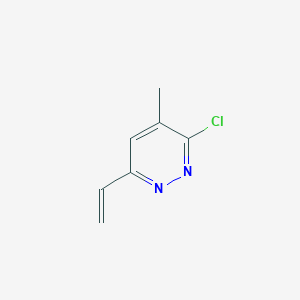
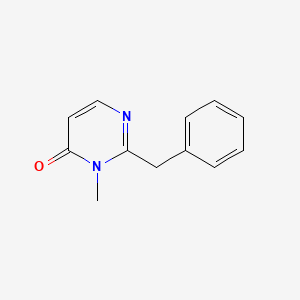
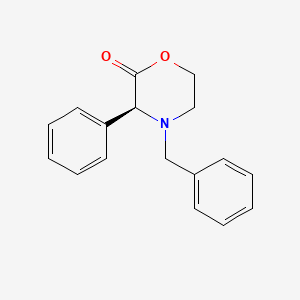
![tert-butyl octahydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B8571818.png)
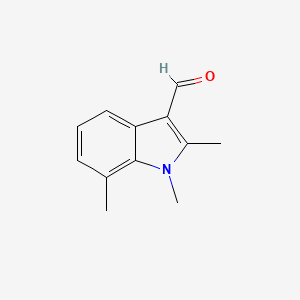
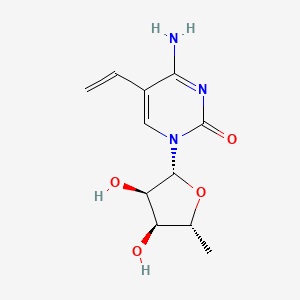
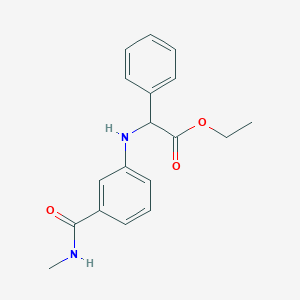
![2(3H)-Furanone, 5-[1,1'-biphenyl]-4-yldihydro-](/img/structure/B8571849.png)
